![molecular formula C13H10FNO B1330860 Phenol, 2-[[(4-fluorophenyl)imino]methyl]- CAS No. 3382-62-5](/img/structure/B1330860.png)
Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Descripción general
Descripción
The compound "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" is a type of Schiff base, which is a class of organic compounds typically formed from the condensation of an amine with a carbonyl compound to give a C=N double bond, known as an azomethine group. These compounds are known for their diverse applications in various fields such as materials science, catalysis, and organic synthesis .
Synthesis Analysis
The synthesis of these compounds often involves oxidative polycondensation reactions in an aqueous alkaline medium, using oxidants like air oxygen or NaOCl. The reaction conditions, such as temperature and choice of oxidant, significantly affect the yield and molecular weight of the resulting polymers or oligomers. For instance, the yield of oligo-2-[(4-fluorophenyl)imino methylene] phenol (OFPIMP) was found to be higher when NaOCl was used as the oxidant compared to air oxygen . Similarly, the synthesis of related compounds involves careful characterization using techniques such as FT-IR, UV–Vis, NMR, and elemental analysis to confirm the structures of the synthesized monomers and polymers .
Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using X-ray diffraction methods, which reveal that the molecules typically adopt an E configuration around the azomethine C=N double bond. The planarity of the molecule is influenced by intramolecular hydrogen bonds, and the presence of substituents like fluorine can affect the overall geometry and stability of the compound .
Chemical Reactions Analysis
Schiff bases like "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" can undergo various chemical reactions, including further oxidation and complexation with metals. These reactions can lead to changes in the thermal stability and degradation properties of the compounds. For example, the oligomer-metal complexes of OFPIMP exhibit different thermal degradation patterns compared to the monomer .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by a range of techniques. Thermal analysis shows that polymers derived from these Schiff bases have higher stability against thermal decomposition compared to their monomer counterparts . The electrical conductivity measurements indicate that these polymers are semiconductors . Spectroscopic studies, including UV–Vis and NMR, along with theoretical calculations using density functional theory (DFT), provide insights into the electronic structure, such as the HOMO-LUMO energy gap, which is crucial for understanding the optical and electronic properties of these compounds . Additionally, the interaction of these molecules with DNA bases has been studied, which is relevant for biological applications .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized through oxidative polycondensation, with its oligomer-metal complexes showing enhanced stability against thermo-oxidative decomposition compared to the monomer. These complexes exhibit different weight losses at high temperatures, indicating potential application areas where thermal stability is crucial (Kaya & Gül, 2004).
Crystallographic and Spectroscopic Analysis
- Salicylideneaniline derivative compounds, isomers of each other, have been characterized using XRD, IR spectroscopy, and theoretical methods. This study provided insights into their molecular geometry, interactions, and potential applications in fields where precise molecular structure knowledge is essential (Demirtaş et al., 2018).
Conductivity and Band Gap Analysis
- Schiff base oligomers of the compound have been analyzed for their conductivity and band gap properties, indicating potential applications in materials science, especially in areas related to conductive materials and semiconductors (Kaya et al., 2006).
Molecular Electrostatic Potential and Nonlinear Optical Properties
- Investigations into the crystal structures, Hirshfeld surface analysis, and theoretical exploration of fluoro-functionalized imines have shed light on their molecular stability, charge transfer, and potential application in nonlinear optical (NLO) applications due to their observed properties (Ashfaq et al., 2022).
Photoluminescence and Fluorescence Studies
- Photoluminescence properties of novel azo-azomethines have been studied, revealing their potential application in fields requiring light emissions, such as sensor technologies and display systems. Their photoluminescence quantum yields and lifetimes indicate their suitability for these applications (Eskikanbur et al., 2015).
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFLOZFCNFCJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425188 | |
| Record name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |
CAS RN |
3382-62-5 | |
| Record name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-HYDROXYBENZYLIDENE)-4-FLUOROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[[(4-Fluorophenyl)imino]methyl]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8EC65NVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




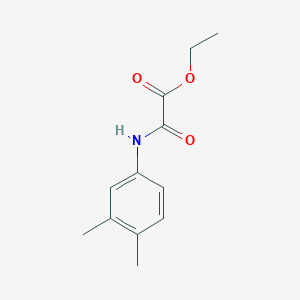

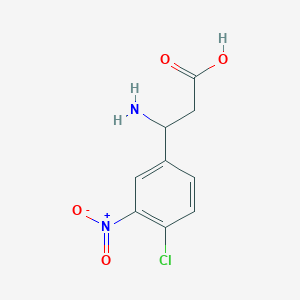

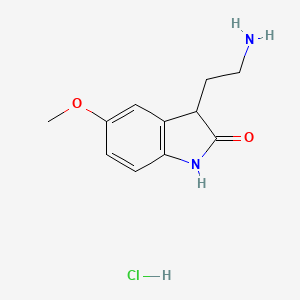

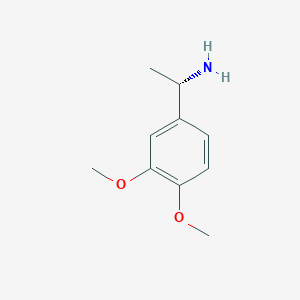

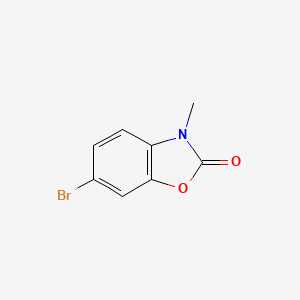
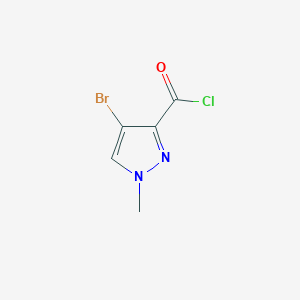

![[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1330803.png)
